1,4-Bis(2-methylstyryl)benzene
Description
1,4-Bis(2-methylstyryl)benzene (bis-MSB) is a fluorescent wavelength shifter widely used in organic liquid scintillators and optical sensors. Its structure consists of a central benzene ring symmetrically substituted with two 2-methylstyryl groups. This compound exhibits strong absorption in the ultraviolet (UV) range (300–400 nm) and emits in the visible (VIS) spectrum (400–450 nm), making it ideal for converting UV photons to detectable wavelengths .
Bis-MSB is a critical component in neutrino detectors (e.g., JUNO and TAO) and composite material sensors due to its high quantum efficiency (~100% at near-UV wavelengths), fast re-emission kinetics, and compatibility with solvents like linear alkylbenzene (LAB) . It is also cost-effective and stable under diverse environmental conditions, including low temperatures and electromagnetic fields .
Properties
IUPAC Name |
1,4-bis[2-(2-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065395 | |
| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bis(2-methylstyryl)benzene | |
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CAS No. |
13280-61-0 | |
| Record name | Bis-MSB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bis(2-methylstyryl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280610 | |
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| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
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Preparation Methods
Early Methodologies and Limitations
The earliest synthesis of distyrylbenzene derivatives, including Bis-MSB, relied on the Wittig-Horner reaction , which involved condensing 1,4-bis(diethyl benzyl phosphonate) with aromatic aldehydes in the presence of potassium ethoxide and dimethylformamide (DMF). While this method achieved moderate yields (60–70%), it faced criticism for its reliance on expensive phosphonate precursors and laborious purification steps. Additionally, side reactions, such as incomplete olefination and isomerization, often necessitated chromatographic separation, reducing scalability.
Transition to Phosphonium Halide-Based Approaches
To circumvent these challenges, researchers explored phosphonium halides as alternatives to phosphonates. Early studies by Arient et al. demonstrated that triphenylphosphonium halides could generate ylides capable of reacting with terephthalaldehyde, albeit with inconsistent yields (55–65%). These methods also suffered from solvent dependency, with polar aprotic solvents like DMF requiring extended reaction times (48–72 hours) and elevated temperatures (100–120°C).
Wittig Reaction-Based Synthesis of Bis-MSB
Reaction Mechanism and General Protocol
The modern synthesis of Bis-MSB, as patented by Sudarshan Chemical Industries Ltd., employs a two-step Wittig reaction :
-
Ylide Formation : 2-Methyl benzyl triphenylphosphonium halide (X = Cl, Br, I) reacts with a strong base (e.g., sodium ethoxide) to generate a reactive ylide.
-
Olefination : The ylide reacts with terephthalaldehyde to form Bis-MSB via a [2+2] cycloaddition intermediate, yielding the trans,trans-isomer predominant in scintillation-grade material.
Table 1: Standard Reaction Conditions and Outcomes
| Parameter | Range or Value | Impact on Yield/Purity |
|---|---|---|
| Phosphonium Halide | 2.0–3.0 molar equivalents | Excess drives reaction completion |
| Base (e.g., NaOEt) | 2.2–3.0 molar equivalents | Higher bases improve ylide stability |
| Solvent | Toluene, DMF, ethanol | Toluene maximizes yield (85%) |
| Temperature | 35–180°C | 80–100°C optimal for kinetics |
| Reaction Time | 10–55 hours | 24–36 hours balances speed/yield |
| Crude Yield | 16.2–19.4 g | 78–92% isolated yield |
| Purity (HPLC) | 95–99% | Toluene recrystallization enhances to 99% |
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency:
-
Polar Aprotic Solvents (DMF, DMSO) : Accelerate ylide formation but necessitate higher temperatures (120–150°C), leading to side products like cis-isomers.
-
Polar Protic Solvents (Methanol, Ethanol) : Moderate yields (70–75%) due to partial ylide protonation.
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Nonpolar Solvents (Toluene, Xylene) : Optimal for stereoselectivity, achieving 85–90% trans,trans-Bis-MSB with minimal side reactions.
Bases such as sodium tert-butoxide and potassium ethoxide provide superior deprotonation compared to weaker alternatives, reducing reaction times by 30%.
Optimization of Reaction Parameters
Molar Ratios and Stoichiometry
A molar ratio of 2.5:1 phosphonium halide-to-terephthalaldehyde ensures complete conversion, while base equivalents exceeding 2.5 prevent ylide degradation. Trials with 3.0 equivalents of sodium ethoxide increased yields to 92% but required post-reaction acid quenching to remove residual base.
Temperature and Kinetic Control
Reactions conducted below 80°C exhibited prolonged initiation phases (>6 hours), whereas temperatures above 120°C promoted isomerization. Isothermal conditions at 100°C in toluene achieved 89% yield within 24 hours.
Purification and Recrystallization Techniques
Filtration and Drying
Crude Bis-MSB is isolated via suction filtration, yielding a pale yellow solid with a melting point of 179–181°C . Vacuum drying at 60°C removes residual solvents without decomposing the product.
Recrystallization in Toluene
Dissolving 1 g of crude product in 15 mL toluene at 80°C, followed by slow cooling to 25°C, produces needle-like crystals with 99% purity (HPLC). This step eliminates nonpolar byproducts and unreacted aldehyde.
Table 2: Recrystallization Efficiency
| Parameter | Value |
|---|---|
| Solvent Volume | 15 mL/g crude |
| Temperature | 80°C (dissolution) |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99% (HPLC) |
| Recovery | 90–95% |
Comparative Analysis with Prior Art Methods
Chemical Reactions Analysis
1,4-Bis(2-methylstyryl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, converting the ethenyl groups into ethyl groups.
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
1,4-Bis(2-methylstyryl)benzene is primarily utilized in the development of OLEDs. Its unique molecular structure allows it to enhance the efficiency and brightness of OLED materials, which are integral to modern display technologies in smartphones, televisions, and lighting systems. The compound's ability to emit light efficiently makes it a valuable component in the design of high-performance OLED devices .
Polymer Chemistry
In polymer chemistry, 1,4-Bis(2-methylstyryl)benzene serves as a crucial building block for synthesizing advanced polymers. These polymers exhibit improved mechanical properties and thermal stability, making them suitable for various applications such as coatings, adhesives, and structural materials. The compound's incorporation into polymer matrices has been shown to enhance their overall performance .
Fluorescent Dyes for Biological Imaging
The compound is also employed in creating fluorescent dyes used for biological imaging. These dyes enable researchers to visualize cellular processes in real-time, facilitating advancements in biomedical research. For instance, 1,4-Bis(2-methylstyryl)benzene doped poly(methyl methacrylate) (PMMA) fibers have demonstrated significant fluorescence properties under specific excitation wavelengths, making them useful for optical fiber technology .
Case Study: PMMA Fibers
- Fluorescence Peaks: The PMMA fibers exhibited multi-peak fluorescence at 422 nm, 450 nm, and 488 nm under 355 nm excitation.
- Applications: These fibers can be utilized in sensors and light sources due to their unique optical properties.
Photovoltaic Cells
1,4-Bis(2-methylstyryl)benzene contributes to the formulation of organic photovoltaic materials. Its incorporation into solar cell designs has been linked to improved energy conversion efficiencies. Research indicates that compounds like this play a significant role in enhancing the performance of organic solar cells by improving charge transport properties .
Material Science Research
The compound is actively explored within material science for its potential to create novel materials with unique optical and electronic properties. These properties can lead to advancements in various technologies, including sensors and advanced electronic devices. Researchers are investigating the synthesis of nanocrystals from 1,4-Bis(2-methylstyryl)benzene for optoelectronic applications .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| OLEDs | Used as an emissive layer in OLED devices | Enhances efficiency and brightness |
| Polymer Chemistry | Building block for advanced polymers | Improves mechanical properties and thermal stability |
| Biological Imaging | Component in fluorescent dyes for real-time cellular visualization | Facilitates biomedical research |
| Photovoltaic Cells | Formulation of organic photovoltaic materials | Increases energy conversion efficiency |
| Material Science | Development of novel materials with unique properties | Advances technology in sensors and electronics |
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylstyryl)benzene primarily involves its ability to absorb and emit light. When exposed to radiation, the compound absorbs energy and re-emits it as light, a process known as fluorescence. This property makes it valuable in scintillation counting and other photonic applications. The molecular targets and pathways involved include interactions with photons and the subsequent emission of light at specific wavelengths .
Comparison with Similar Compounds
1,4-Bis(4-methylstyryl)benzene
- Structure : Differs in the position of the methyl group on the styryl substituent (4-methyl vs. 2-methyl in bis-MSB).
- Optical Properties : Exhibits a red-shifted absorption peak (356 nm vs. 346 nm for bis-MSB) and emission at 421 nm in n-hexane, with a 3 nm red shift compared to bis-MSB .
- Applications: Primarily studied in nanocrystal form for blue-range fluorescent applications .
1,4-Bis(4-methoxylstyryl)benzene (bis-4-MOSB)
- Structure : Methoxy groups replace methyl groups on the styryl arms.
- Optical Properties : Absorption at 356 nm and emission at 421 nm in n-hexane, with a 10 nm red shift in absorption compared to bis-MSB. Achieves 75.85% of anthracene’s light yield, outperforming bis-MSB in certain scintillation applications .
- Applications : Proposed as an alternative to bis-MSB in liquid scintillators due to extended conjugation and improved Stokes shift .
Para-Terphenyl (p-Tp)
- Structure : A primary scintillator with three benzene rings in a linear arrangement.
- Optical Properties : Emission spectrum (350 nm) overlaps with bis-MSB’s absorption, enabling energy transfer in tertiary scintillator systems. However, it lacks intrinsic wavelength-shifting capability and requires a secondary shifter like bis-MSB .
- Applications: Used alongside bis-MSB in the Borexino Collaboration’s PXE-based scintillator to enhance UV-to-VIS conversion efficiency .
Performance Metrics and Research Findings
Key Observations:
Substituent Effects : Methyl or methoxy groups at different positions on the styryl chain modulate conjugation length, absorption/emission profiles, and solubility. For example, bis-4-MOSB’s methoxy groups enhance electron delocalization, improving light yield .
Solubility Challenges: Bis-MSB’s low solubility in LAB (2–3 mg/L) necessitates precise formulation in detectors like JUNO. Additives like Dipropylenglykol-n-butylether (DPnB) are used to mitigate crystallization at low temperatures .
Energy Transfer Efficiency : In tertiary systems (e.g., p-Tp + bis-MSB), bis-MSB’s absorption aligns with p-Tp’s emission, achieving >90% energy transfer efficiency .
Limitations and Advantages
- Bis-MSB: Advantages: High UV-to-VIS conversion linearity (R² = 0.955), electromagnetic immunity, and stability in composite materials . Limitations: Low solubility in non-aromatic solvents and temperature-dependent crystallization .
- Bis-4-MOSB: Advantages: Higher light yield and red-shifted emission for compatibility with photomultiplier tubes . Limitations: Limited industrial adoption compared to bis-MSB.
Para-Terphenyl :
- Advantages: High solubility and cost-effectiveness.
- Limitations: Requires secondary wavelength shifters for UV detection .
Biological Activity
1,4-Bis(2-methylstyryl)benzene, commonly referred to as bis-MSB, is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including cytotoxic effects, photophysical properties, and applications in scintillation materials.
Chemical Structure and Properties
- Molecular Formula : CH
- Molecular Weight : Approximately 310.44 g/mol
- Melting Point : Ranges from 179.0 to 183.0 °C
- Appearance : Light yellow to dark green powder or crystal
The compound features a benzene ring with two 2-methylstyryl substituents at the para positions, influencing its solubility and fluorescence characteristics, which are critical for various applications in photonics and biomedicine .
Cytotoxicity
Research indicates that 1,4-bis(2-methylstyryl)benzene exhibits significant cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that bis-MSB can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . The specific mechanisms of action involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
Photophysical Properties
The photophysical properties of bis-MSB contribute to its biological functions. Studies have shown that it has strong photoluminescence characteristics, with emission peaks around 440 nm. This property is particularly useful in applications such as:
- Scintillation Detectors : Bis-MSB is utilized as an organic phosphor in plastic scintillators for radiation detection .
- Fluorescent Probes : Its fluorescence properties enable its use in bioimaging and sensing applications.
Applications in Scintillation Materials
1,4-Bis(2-methylstyryl)benzene is frequently employed in the development of scintillation materials due to its efficient light output and fast decay times. The incorporation of bis-MSB into polymeric matrices enhances the detection efficiency for high-energy X-rays and gamma radiation .
Table 1: Scintillation Properties of 1,4-Bis(2-methylstyryl)benzene
| Property | Value |
|---|---|
| Emission Peak | ~440 nm |
| Decay Time | 1.6 ns |
| Application | Organic phosphor |
Case Study 1: Cancer Cell Line Studies
In a study examining the effects of bis-MSB on various cancer cell lines, it was found that treatment with bis-MSB led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity across different concentrations:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Findings : Significant cytotoxicity observed at concentrations above 50 µM.
Case Study 2: Scintillator Development
A recent investigation into the use of bis-MSB in scintillator materials demonstrated its effectiveness when combined with bismuth compounds. The study reported enhanced detection capabilities for X-ray photons, confirming the utility of bis-MSB in high-energy physics applications .
Q & A
Q. What is the role of Bis-MSB in liquid scintillation counting, and how does it enhance detection efficiency?
Bis-MSB acts as a secondary wavelength shifter in liquid scintillators, converting ultraviolet (UV) light (~380 nm) emitted by primary fluorophores (e.g., PPO) into visible light (~410–425 nm). This shift improves compatibility with photomultiplier tubes (PMTs), which are more sensitive in the visible range. For example, in neutrino detection experiments like SNO+ and NOvA, Bis-MSB optimizes light yield by aligning emission spectra with PMT sensitivity .
Q. What key physicochemical properties of Bis-MSB are critical for experimental design?
Key properties include:
- Melting point : 180–182°C (requires controlled thermal conditions during dissolution in solvents).
- Light sensitivity : Degrades under prolonged UV exposure, necessitating storage in dark, cool environments (<30°C).
- Solubility : Typically dissolved in aromatic solvents (e.g., pseudocumene) at concentrations ~0.0013–15 mg/dm³ .
These parameters influence solvent selection, storage protocols, and concentration optimization in scintillator formulations.
Advanced Research Questions
Q. How does Bis-MSB concentration affect light yield, and what contradictions exist in experimental data?
While Bis-MSB is expected to enhance light output, studies report conflicting results. For instance, adding 15 mg/dm³ Bis-MSB improved light yield in SNO+ , but a separate experiment observed reduced total light detection at similar concentrations. This discrepancy was attributed to the spectral sensitivity range of MELZ-FEU PMTs, which exhibit uniform response between 380–410 nm. Here, Bis-MSB's emission shift (380 nm → 410 nm) fell within this range, minimizing detectable gains . Methodological recommendation : Pre-calibrate PMTs and analyze emission spectra using monochromators to validate wavelength-shifting efficacy for specific detector setups.
Q. How do photomultiplier tube (PMT) spectral characteristics influence Bis-MSB's performance in scintillation systems?
PMT spectral sensitivity dictates the practical utility of Bis-MSB. For example, PMTs with narrow sensitivity peaks outside 410 nm may not fully capture Bis-MSB-shifted light. In one study, PMTs with broad sensitivity (380–410 nm) showed no net gain, whereas detectors with sensitivity skewed toward 425 nm reported significant improvements . Experimental approach :
Characterize PMT spectral response using calibrated light sources.
Compare light yield with/without Bis-MSB under identical conditions.
Use Gaussian/Lorentzian fitting to quantify wavelength-dependent efficiency gains .
Q. What methodologies are recommended for calibrating Raman instruments using Bis-MSB?
Bis-MSB serves as a reference material in Raman microscopy due to its stable, multiline spectral signature. Calibration steps include:
Acquire a Raman spectrum of Bis-MSB (or PET/neon) as a reference.
Adjust instrument coefficients (e.g., wavelength accuracy) by fitting peaks to Gaussian/Lorentzian models.
Validate nonlinearity corrections using multiline spectra .
Q. How can researchers address unexpected results in Bis-MSB-based scintillator studies?
Unexpected outcomes, such as reduced light yield, may arise from:
Q. What novel applications of Bis-MSB exist beyond particle physics?
Bis-MSB has been integrated into UV-sensitive optical fibers for composite material monitoring. Its fluorescence enables UV-to-visible conversion with linear sensitivity (480 mW⁻¹) in the 7.2–13.6 mW range, useful for aerospace structural health monitoring .
Key Data from Literature
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
